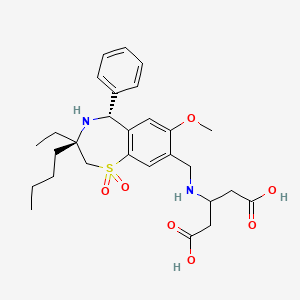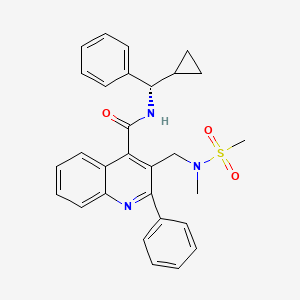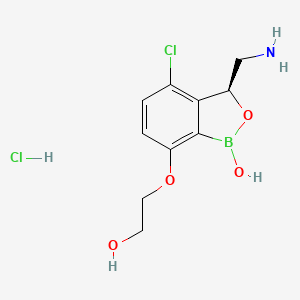
GSK656
Descripción general
Descripción
GSK656 HCl, also known as Ganfeborole hydrochloride, is a potent antitubercular agent . It acts as an inhibitor of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), with an IC50 of 0.2 μM .
Synthesis Analysis
The synthesis of this compound involves introducing various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold .Molecular Structure Analysis
The molecular structure of this compound HCl consists of a 3-aminomethyl-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol . The molecular weight is 293.94 and the formula is C10H14BCl2NO4 .Chemical Reactions Analysis
This compound HCl is highly selective for Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS), with an IC50 of 0.2 μM . It shows IC50s of >300 μM and 132 μM for human mitochondrial LeuRS and human cytoplasmic LeuRS, respectively .Physical And Chemical Properties Analysis
This compound HCl is a solid substance with an off-white to light yellow color . It has a solubility of 67.5 mg/mL in DMSO .Aplicaciones Científicas De Investigación
Pruebas de Susceptibilidad In Vitro contra Especies de Mycobacterium
GSK656 se ha utilizado en pruebas de susceptibilidad in vitro contra diversas especies de Mycobacterium {svg_1}. El estudio tuvo como objetivo evaluar la susceptibilidad in vitro a this compound entre múltiples especies de micobacterias e investigar la correlación entre las variaciones de la secuencia de la sintetasa de leucyl-tRNA (LeuRS) y la susceptibilidad in vitro a this compound entre las especies de micobacterias {svg_2}.
Tratamiento para la Tuberculosis
This compound es un miembro novedoso de los 3-aminometil 4-halógeno benzoxaboroles que se dirige a la sintetasa de leucyl-tRNA (LeuRS) de M. tuberculosis {svg_3}. Ha demostrado una eficacia potente contra M. tuberculosis {svg_4} y se encuentra en desarrollo para el tratamiento de la tuberculosis {svg_5}.
Ensayos Clínicos de Fase IIa
This compound ha sido sometido a ensayos clínicos de Fase IIa {svg_6}. Los ensayos investigaron la actividad bactericida temprana, la seguridad y la tolerabilidad de this compound en sujetos con tuberculosis susceptible a la rifampicina {svg_7}.
Terapia Combinada
This compound se ha utilizado en terapia combinada con nuevos fármacos antituberculosos, mostrando más actividad que el estándar de atención {svg_8}.
Tratamiento a Dosis Baja
This compound se puede usar en dosis bajas, una vez al día, lo que puede ayudar a reducir los efectos secundarios {svg_9}. Esta es una característica importante de cualquier nuevo fármaco contra la tuberculosis {svg_10}.
Mecanismo de Atrapa de tRNA de Oxaborole
La aplicación del mecanismo de atrapa de tRNA de oxaborole (OBORT) a M. tuberculosis (Mtb) LeuRS condujo al descubrimiento de this compound {svg_11}. Este mecanismo se utilizó para optimizar la potencia {svg_12}.
Mecanismo De Acción
Target of Action
GSK656, also known as Ganfeborole or GSK3036656, primarily targets the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu .
Mode of Action
This compound acts as a potent inhibitor of Mtb LeuRS . It suppresses protein synthesis in Mtb by inhibiting the enzyme LeuRS . The compound shares the oxaborole tRNA-trapping (OBORT) mechanism of action with antifungal tavaborole .
Biochemical Pathways
The inhibition of LeuRS by this compound affects the protein synthesis pathway in Mtb . By suppressing protein synthesis, this compound disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. The compound has shown good safety and pharmacokinetic properties in early clinical trials
Result of Action
This compound has demonstrated potent antitubercular activity. It has shown significant in vitro susceptibility against multiple mycobacterial species . In clinical trials, this compound has shown early bactericidal activity, safety, and tolerability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the susceptibility of different mycobacterial species to this compound varies . While this compound has potent efficacy against Mtb and Mycobacterium abscessus, inherent resistance was noted for Mycobacterium intracellulare and Mycobacterium avium
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKBESTQMGROA-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2131798-13-3 | |
| Record name | GSK-656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ganfeborole hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)

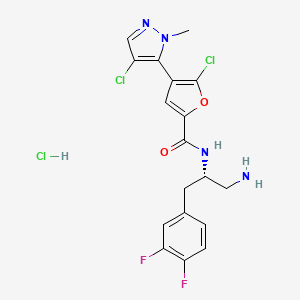
![4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B607780.png)
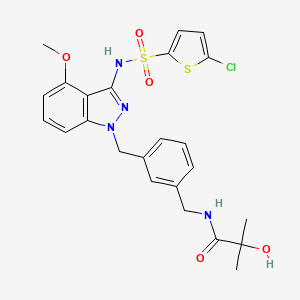
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)
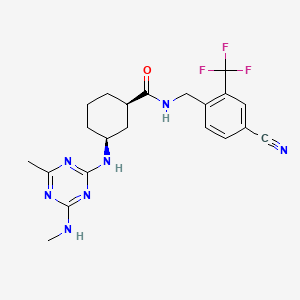
![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)
